molecular formula C23H29NO5S B1150167 TVB-2640

TVB-2640

Cat. No. B1150167
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TVB-2640 is an orally bioavailable fatty acid synthase (FASN) inhibitor, with potential antineoplastic activity. Upon administration, this compound binds to and blocks FASN, which prevents the synthesis of palmitate needed for tumor cell growth and survival. This leads to a reduction in cell signaling, an induction of tumor cell apoptosis and the inhibition of cell proliferation in susceptible tumor cells. FASN, an enzyme responsible for the de novo synthesis of palmitic acid, is overexpressed in tumor cells and plays a key role in tumor metabolism, lipid signaling, tumor cell survival and drug resistance;  tumor cells are dependent on increased fatty acid production for their enhanced metabolic needs and rapid growth. Check for active clinical trials or closed clinical trials using this agent.

Scientific Research Applications

  • Treatment of Nonalcoholic Steatohepatitis (NASH):

    • TVB-2640 has been investigated for its efficacy in reducing liver fat and improving biomarkers in patients with NASH. In a study by Loomba et al. (2021), this compound demonstrated a significant reduction in liver fat and improvements in metabolic, inflammatory, and fibrotic markers in a dose-dependent manner after 12 weeks of treatment (Loomba et al., 2021).
  • Cancer Treatment, Particularly in Solid Tumors:

    • This compound has shown potential in the treatment of solid tumors, including non-small cell lung cancer (NSCLC) with KRAS mutations. A study demonstrated the inhibition of palmitate production and lipogenesis, as well as clinical activity in KRAS mutant NSCLC patients (O’Farrell et al., 2016).
    • Another study on breast cancer patients showed promising responses with this compound in combination with paclitaxel, especially in heavily pre-treated patients (Brenner et al., 2017).
  • Pharmacokinetics and Safety in Advanced Tumors:

    • A first-in-human study evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound. The study found that this compound demonstrated potent FASN inhibition with a predictable and manageable safety profile, suggesting its potential for further investigation in patients with solid tumors (Falchook et al., 2021).
  • Reduction of Hepatic de Novo Lipogenesis:

    • This compound has been shown to reduce hepatic de novo lipogenesis (DNL) in males with metabolic abnormalities. This study indicated its potential application in conditions like NAFLD (Syed-Abdul et al., 2020).
  • Exploration of FASN Inhibition in Advanced Endocrine Therapy-Resistant Breast Cancer:

    • This compound, as a FASN inhibitor, has shown preclinical evidence as a promising therapeutic strategy for the treatment of endocrine-resistant breast cancer. This suggests its potential role in overcoming resistance to current endocrine therapies (Balinda, 2023).

properties

Molecular Formula

C23H29NO5S

Appearance

Solid powder

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.